2-isocyanatoethyl acrylate

描述

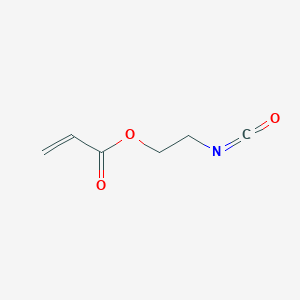

Structure

3D Structure

属性

IUPAC Name |

2-isocyanatoethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-6(9)10-4-3-7-5-8/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNXHTDWGGVXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117229-85-3 | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117229-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2075184 | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13641-96-8 | |

| Record name | 2-Isocyanatoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13641-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013641968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isocyanatoethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOCYANATOETHYLACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isocyanatoethyl Acrylate from Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-isocyanatoethyl acrylate (B77674), a bifunctional monomer of significant interest, starting from ethanolamine (B43304). The document details both the traditional phosgene-based method and explores potential phosgene-free alternatives, addressing the increasing demand for safer and more environmentally benign chemical processes. This guide includes detailed experimental protocols, quantitative data summaries, and logical diagrams of the reaction pathways and experimental workflows to facilitate understanding and application by researchers in organic synthesis, polymer chemistry, and drug development.

Introduction

2-Isocyanatoethyl acrylate (CAS No. 13641-96-8) is a valuable monomer possessing both a polymerizable acrylate group and a highly reactive isocyanate group. This dual functionality allows for its use in a wide array of applications, including the synthesis of specialized polymers, coatings, adhesives, and as a linker in bioconjugation and drug delivery systems. The synthesis of this monomer from the readily available starting material, ethanolamine, is a key process for its production. This guide will explore the primary synthetic routes, providing in-depth technical details.

Phosgene-Based Synthesis

The traditional and most direct described method for the synthesis of this compound from ethanolamine involves a multi-step process utilizing phosgene (B1210022). While effective, this method requires handling of the extremely toxic phosgene gas.

Reaction Pathway

The synthesis proceeds in a one-pot, multi-step sequence. Initially, ethanolamine is reacted with hydrogen chloride, followed by acylation with 3-chloropropionyl chloride. The resulting intermediate is then treated with phosgene to form the isocyanate. A final dehydrochlorination step yields the desired this compound.

Caption: Phosgene-based synthesis of this compound.

Experimental Protocol

The following protocol is based on a documented synthesis.[1]

Materials:

-

Ethanolamine (2-aminoethanol)

-

Hydrogen chloride gas

-

3-Chloropropionyl chloride

-

Phosgene

-

Nitrogen gas

-

Phenothiazine (B1677639) (inhibitor)

-

2,6-bis-t-butylhydroxytoluene (BHT) (inhibitor)

-

Triethylamine

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and a gas inlet tube, add 250 mL of toluene and 25 g (0.41 mol) of ethanolamine.

-

Hydrochlorination: Heat the mixture to 90°C and introduce approximately 20 g of hydrogen chloride gas.

-

Acylation: Add 56 g (0.44 mol) of 3-chloropropionyl chloride dropwise over 90 minutes while maintaining the temperature at 90°C. Continue heating at 90°C for an additional hour.

-

Phosgenation: Introduce 80 g (0.81 mol) of phosgene into the reaction mixture.

-

Inert Gas Purge: Remove any dissolved phosgene by bubbling nitrogen gas through the solution.

-

Inhibitor Addition: Add 0.4 g of phenothiazine and 0.4 g of 2,6-bis-t-butylhydroxytoluene.

-

Dehydrochlorination: Add 50 g (0.49 mol) of triethylamine and heat the mixture at 50°C with stirring for 6 hours.

-

Work-up: Cool the mixture to room temperature and filter to remove the formed triethylamine hydrochloride salt.

-

Purification: Remove the toluene by distillation to yield the crude product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 87% | [1] |

| Ethanolamine | 25 g (0.41 mol) | [1] |

| 3-Chloropropionyl chloride | 56 g (0.44 mol) | [1] |

| Phosgene | 80 g (0.81 mol) | [1] |

| Triethylamine | 50 g (0.49 mol) | [1] |

| Reaction Temperature | 90°C (acylation), 50°C (dehydrochlorination) | [1] |

| Reaction Time | ~10.5 hours | [1] |

Phosgene-Free Synthetic Strategies

Given the hazardous nature of phosgene, developing alternative, safer synthetic routes is a primary objective for modern chemical synthesis. A plausible phosgene-free route to this compound from ethanolamine involves two main stages: the formation of an N-substituted hydroxyethyl (B10761427) acrylamide (B121943) intermediate, followed by its conversion to the isocyanate.

Stage 1: Synthesis of N-(2-hydroxyethyl)acrylamide

The key intermediate for a phosgene-free synthesis is N-(2-hydroxyethyl)acrylamide. This can be synthesized from ethanolamine and an acrylic acid derivative.

Caption: Synthesis of the N-(2-hydroxyethyl)acrylamide intermediate.

Materials:

-

Ethanolamine (monoethanolamine)

-

Phenothiazine (inhibitor)

-

TEMPO (inhibitor)

-

Acrylic anhydride

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer and a cooling system, combine monoethanolamine (0.75 mol), acetonitrile (100 mL), phenothiazine (0.3 g), and TEMPO (0.15 g).

-

Addition of Reactant: While stirring and maintaining the temperature between 25-35°C using a cold water bath, slowly add acrylic anhydride (0.75 mol) dropwise.

-

Reaction Completion: After the addition is complete, heat the mixture to 50°C and maintain this temperature for 2 hours.

-

Purification: Remove the acetonitrile by atmospheric distillation, followed by vacuum distillation of the residue to obtain pure N-(2-hydroxyethyl)acrylamide.

| Method | Reactants | Yield | Reference |

| From Acrylic Acid | Ethanolamine, Acrylic Acid | 95-98% | |

| From Acrylic Anhydride | Ethanolamine, Acrylic Anhydride | Not specified | |

| From Alkyl Acrylate | Ethanolamine, Methyl Acrylate | up to 97% |

Stage 2: Conversion to this compound (Proposed)

The conversion of an intermediate derived from N-(2-hydroxyethyl)acrylamide to the target isocyanate can be envisioned through several classic rearrangement reactions that avoid the use of phosgene. The primary challenge is the presence of a reactive acrylate group and a hydroxyl group, which may require protection. Assuming the hydroxyl group is protected (e.g., as a silyl (B83357) ether) and the acrylamide is converted to a suitable precursor, the following rearrangements are plausible.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. The precursor for this reaction would be 3-((2-hydroxyethyl)amino)-3-oxopropanoyl azide, which could be synthesized from the corresponding carboxylic acid derived from N-(2-hydroxyethyl)acrylamide.

Caption: Proposed Curtius rearrangement pathway.

The Hofmann rearrangement converts a primary amide to an isocyanate with one fewer carbon atom using a halogen and a strong base. This could be applied to N-(2-hydroxyethyl)acrylamide itself.

Caption: Proposed Hofmann rearrangement pathway.

The Lossen rearrangement transforms a hydroxamic acid or its derivative into an isocyanate. An appropriate hydroxamic acid precursor would need to be synthesized from N-(2-hydroxyethyl)acrylamide.

Caption: Proposed Lossen rearrangement pathway.

Summary and Outlook

The synthesis of this compound from ethanolamine is a well-established process, particularly via the phosgene-based route which offers high yields. However, the inherent toxicity of phosgene necessitates the exploration of safer alternatives. The proposed phosgene-free pathways, involving the synthesis of an N-(2-hydroxyethyl)acrylamide intermediate followed by a rearrangement reaction (Curtius, Hofmann, or Lossen), present viable, albeit potentially more complex, alternatives. Further research is required to optimize the reaction conditions for these phosgene-free methods to achieve competitive yields and purity for the synthesis of this important bifunctional monomer. The choice of synthetic route will ultimately depend on the scale of production, available resources, and safety considerations.

References

An In-Depth Technical Guide to the Reactivity of 2-Isocyanatoethyl Acrylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isocyanatoethyl acrylate (B77674) (2-IEA) is a bifunctional monomer of significant interest in materials science, polymer chemistry, and the biomedical field. Its unique structure, featuring both a highly reactive isocyanate group and a polymerizable acrylate group, allows for a diverse range of chemical transformations. The isocyanate moiety readily participates in addition reactions with nucleophiles, forming stable covalent bonds, while the acrylate group can undergo free-radical polymerization.[1] This dual reactivity makes 2-IEA a versatile building block for the synthesis of functional polymers, coatings, adhesives, and, increasingly, for applications in drug delivery and bioconjugation.[2]

This technical guide provides a comprehensive overview of the reactivity of 2-isocyanatoethyl acrylate with a variety of nucleophiles, including amines, alcohols, thiols, and water. It details the reaction mechanisms, kinetic considerations, and experimental protocols for key transformations. Furthermore, it explores the implications of these reactions in the context of drug development, particularly in the formation of bioconjugates and controlled-release systems.

Core Reactivity of the Isocyanate Group

The fundamental reaction of the isocyanate group is the nucleophilic addition to the electrophilic carbon atom of the -N=C=O cumulene system. The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water

This reactivity profile is influenced by the nucleophilicity, steric hindrance, and basicity of the attacking nucleophile, as well as the reaction conditions such as solvent and the presence or absence of catalysts.

Reaction with Amines: Formation of Urea (B33335) Derivatives

The reaction of 2-IEA with primary and secondary amines is typically rapid and exothermic, yielding substituted urea derivatives. This reaction is often quantitative and proceeds readily at room temperature without the need for a catalyst.[1]

Reaction Pathway: 2-IEA with a Primary Amine

Caption: Reaction of 2-IEA with a primary amine to form a urea linkage.

Reaction with Alcohols: Formation of Urethane (B1682113) (Carbamate) Derivatives

The reaction of 2-IEA with alcohols produces urethane (carbamate) linkages. This reaction is generally slower than the reaction with amines and is often catalyzed by organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), or tertiary amines to achieve practical reaction rates.[1] The reactivity of alcohols follows the general trend: primary > secondary > tertiary, primarily due to steric hindrance.

Reaction Pathway: 2-IEA with an Alcohol

Caption: Catalyzed reaction of 2-IEA with an alcohol to form a urethane linkage.

Reaction with Thiols: Formation of Thiocarbamate Derivatives

The reaction of 2-IEA with thiols yields thiocarbamate derivatives. This reaction is typically slower than the reaction with alcohols and almost always requires a catalyst. Tertiary amines are effective catalysts as they can deprotonate the thiol to form the more nucleophilic thiolate anion.[1]

Reaction Pathway: 2-IEA with a Thiol

Caption: Base-catalyzed reaction of 2-IEA with a thiol to form a thiocarbamate.

Reaction with Water: Hydrolysis

The isocyanate group of 2-IEA can react with water in a two-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can subsequently react with another molecule of 2-IEA to form a disubstituted urea. This reaction is important to consider, as moisture can be a competing nucleophile in many reaction systems. The hydrolysis of the acrylate ester group can also occur, particularly under basic or acidic conditions.[3][4]

Hydrolysis Pathway of 2-IEA

Caption: Multi-step hydrolysis pathway of this compound.

Quantitative Reactivity Data

| Nucleophile | Product | Relative Reactivity | Catalyst | Illustrative Rate Constant (k') (M⁻¹s⁻¹) |

| n-Butylamine | Urea | Very High | None | > 1 |

| Di-n-butylamine | Urea | High | None | 0.1 - 1 |

| Ethanol | Urethane | Moderate | DBTDL (0.1 mol%) | 0.01 - 0.1 |

| Isopropanol | Urethane | Low | DBTDL (0.1 mol%) | 0.001 - 0.01 |

| Ethanethiol | Thiocarbamate | Moderate | Triethylamine (1 mol%) | 0.01 - 0.1 |

| Water | Urea (via amine) | Low-Moderate | None/Base | 0.0001 - 0.001 |

Experimental Protocols

General Protocol for Kinetic Analysis of 2-IEA Reactions via FTIR Spectroscopy

This protocol describes a general method for monitoring the reaction of 2-IEA with a nucleophile in real-time using Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of 2-IEA reactions using FTIR.

Materials:

-

This compound (inhibitor removed if necessary)

-

Nucleophile of interest (e.g., n-butylamine, ethanol, ethanethiol)

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

-

Catalyst (if required, e.g., dibutyltin dilaurate, triethylamine)

-

FTIR spectrometer with a thermostatted liquid transmission cell or an ATR probe

Procedure:

-

Preparation: Prepare stock solutions of 2-IEA, the nucleophile, and the catalyst (if applicable) in the chosen anhydrous solvent. Ensure all glassware is thoroughly dried.

-

Background Spectrum: Acquire a background spectrum of the solvent in the FTIR cell at the desired reaction temperature.

-

Reaction Initiation: Inject the nucleophile and catalyst (if any) solutions into the FTIR cell. Allow the system to equilibrate thermally.

-

Data Acquisition: Initiate the reaction by injecting the 2-IEA solution into the cell with rapid mixing. Immediately begin acquiring FTIR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the absorbance of the isocyanate peak at approximately 2275 cm⁻¹.[5] Plot the natural logarithm of the isocyanate concentration (proportional to the peak absorbance) versus time. For a pseudo-first-order reaction (with the nucleophile in large excess), the slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

General Protocol for Product Characterization by HPLC and Mass Spectrometry

Materials:

-

Reaction mixture containing the 2-IEA-nucleophile adduct

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (MS) coupled to the HPLC system

-

Appropriate solvents for the mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

-

Sample Preparation: Quench the reaction at a specific time point by adding a suitable reagent or by rapid dilution. Filter the sample to remove any particulates.

-

HPLC Analysis: Inject the sample onto the HPLC system. Develop a gradient elution method to separate the unreacted 2-IEA, the nucleophile, and the product adduct.

-

Mass Spectrometry Analysis: Direct the eluent from the HPLC to the mass spectrometer. Acquire mass spectra of the separated components.

-

Data Interpretation: Confirm the identity of the product by comparing its retention time with a standard (if available) and by analyzing its mass spectrum to confirm the expected molecular weight of the adduct. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the product.[6]

Reactivity in the Context of Drug Development

The reactivity of 2-IEA with biological nucleophiles is of paramount importance in its application in drug delivery and bioconjugation. The primary targets for covalent modification on proteins are the side chains of lysine (B10760008) (primary amine) and cysteine (thiol) residues.

Bioconjugation with Proteins

2-IEA can be used as a linker to conjugate drugs to proteins, such as antibodies, to create Antibody-Drug Conjugates (ADCs). The isocyanate group can react with amine groups on the surface of the antibody, forming stable urea linkages. The acrylate group can then be used for further functionalization or polymerization.

Conceptual Pathway for ADC Formation using 2-IEA

Caption: Conceptual pathway for forming an ADC using a 2-IEA-based linker.

Drug Delivery Systems and Controlled Release

Polymers and hydrogels synthesized using 2-IEA can be designed for controlled drug release. A drug can be covalently attached to the polymer backbone via a labile bond that is susceptible to cleavage under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes). The isocyanate group of 2-IEA can be used to incorporate the drug into the polymer during synthesis.

Mechanism of Drug Release from a 2-IEA-based Polymer

Caption: General mechanism of triggered drug release from a polymer system.[7]

Conclusion

This compound exhibits a versatile reactivity profile, readily undergoing nucleophilic addition reactions with a range of functional groups. The high reactivity of its isocyanate group, particularly with amines, provides a robust method for forming stable covalent linkages. While reactions with alcohols and thiols are generally slower, they can be effectively controlled through catalysis. This tunable reactivity, combined with the polymerizable acrylate functionality, makes 2-IEA a valuable tool for the synthesis of advanced materials. In the realm of drug development, the principles of 2-IEA reactivity are being applied to create sophisticated bioconjugates and controlled-release systems, highlighting its potential to contribute to the next generation of therapeutics. Further quantitative kinetic studies on 2-IEA with a wider array of nucleophiles under physiologically relevant conditions will be crucial for advancing its application in the biomedical field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 13641-96-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Isocyanatoethyl Acrylate

CAS Number: 13641-96-8 Synonyms: AEI, 2-(Acryloyloxy)ethyl isocyanate

This technical guide provides a comprehensive overview of 2-isocyanatoethyl acrylate (B77674) (AEI), a versatile bifunctional monomer. It is intended for researchers, scientists, and professionals in drug development, polymer chemistry, and materials science. This document details its chemical and physical properties, synthesis, polymerization behavior, applications, and safety protocols, supported by experimental methodologies and data visualizations.

Chemical and Physical Properties

2-Isocyanatoethyl acrylate is a unique molecule possessing two distinct reactive functional groups: a vinyl group (acrylate) and an isocyanate group. This dual reactivity allows it to participate in various polymerization and modification reactions, making it a valuable building block for creating functional polymers and materials. The acrylate group can undergo free-radical polymerization, while the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H7NO3 |

| Molecular Weight | 141.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 75 °C at 13 mmHg |

| Density | 1.09 g/cm³ at 25 °C |

| Refractive Index (n20/D) | 1.445 |

| Flash Point | 185 °F (85 °C) |

| Purity | ≥98.0% |

| CAS Number | 13641-96-8 |

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2-hydroxyethyl acrylate (HEA) with an excess of a diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI), followed by thermal decomposition of the intermediate adduct.

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The flask is charged with isophorone diisocyanate (IPDI) and a polymerization inhibitor like hydroquinone.

-

Addition of HEA: 2-Hydroxyethyl acrylate (HEA) is added dropwise to the stirred IPDI solution at a controlled temperature, typically around 60-70 °C, under a nitrogen atmosphere. The molar ratio of IPDI to HEA is usually kept high (e.g., 2:1) to favor the formation of the monoadduct.

-

Reaction Monitoring: The reaction progress is monitored by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the hydroxyl peak from HEA and the appearance of urethane (B1682113) linkage peaks.

-

Decomposition: After the initial reaction is complete, the temperature is raised to induce the thermal decomposition of the intermediate, yielding this compound and regenerating IPDI.

-

Purification: The product is purified by distillation under reduced pressure to separate it from unreacted starting materials and byproducts.

The Dual Functionality of 2-Isocyanatoethyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Unveiling the Dual Reactivity of 2-Isocyanatoethyl Acrylate (B77674)

2-Isocyanatoethyl acrylate (2-IEA) is a bifunctional monomer possessing two distinct reactive moieties: a vinyl group and an isocyanate group. This unique combination allows for orthogonal polymerization and functionalization pathways, making it a versatile building block in the synthesis of advanced polymers for a range of applications, including drug delivery and bioconjugation.

The acrylate group is amenable to free-radical polymerization, enabling the formation of polymer backbones. This process can be initiated by thermal or photoinitiators and is compatible with various controlled radical polymerization techniques, allowing for the synthesis of well-defined block copolymers.

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea (B33335), urethane (B1682113), and thiourethane linkages, respectively.[1] This reactivity provides a powerful tool for post-polymerization modification, allowing for the grafting of functional molecules, including drugs, targeting ligands, and biomolecules, onto a pre-formed polymer scaffold. This dual functionality is the cornerstone of 2-IEA's utility in creating sophisticated macromolecular architectures.

Physicochemical and Reactivity Data

A thorough understanding of the physicochemical properties and reactivity of 2-IEA is crucial for its effective application. The following tables summarize key quantitative data for this compound and its closely related analog, 2-isocyanatoethyl methacrylate (B99206) (2-IEM), which often serves as a proxy in research due to its similar reactivity profile.

| Property | Value for this compound | Value for 2-Isocyanatoethyl Methacrylate |

| CAS Number | 13641-96-8[2] | 30674-80-7 |

| Molecular Formula | C₆H₇NO₃[2] | C₇H₉NO₃ |

| Molecular Weight | 141.13 g/mol [2] | 155.15 g/mol |

| Boiling Point | 82 °C at 9.8 mmHg[3] | 211 °C |

| Melting Point | -25 °C[2] | -45 °C |

| Density | 1.05 g/cm³[2] | 1.098 g/mL at 25 °C |

| Refractive Index | 1.45[3] | Not specified |

| Flash Point | 97 °C[2] | 97 °C |

| Storage Conditions | 2-8°C, under inert gas, protected from moisture and light[2] | 2-8°C, under inert gas, protected from moisture and light |

Table 1: Physicochemical Properties of this compound and 2-Isocyanatoethyl Methacrylate.

| Reaction Parameter | Description | Value/Observation |

| Acrylate Polymerization | Free-radical polymerization allows for the formation of a polyacrylate backbone. | Acrylates generally exhibit higher propagation rates than methacrylates, leading to faster polymerization.[4] |

| Isocyanate Reaction with Amines | Forms stable urea bonds. | This reaction is typically fast and proceeds to high conversion at room temperature.[5] |

| Isocyanate Reaction with Alcohols | Forms stable urethane bonds. | This reaction is often catalyzed by organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) to achieve reasonable reaction rates.[6] |

| Isocyanate Reaction with Thiols | Forms stable thiourethane bonds. | The reaction can be catalyzed by bases. |

| Copolymerization Reactivity Ratios (for 2-IEM with Methyl Methacrylate) | Describes the relative reactivity of monomers in copolymerization. | r₁(MMA) = 0.85, r₂(IEM) = 1.10. This indicates a tendency towards ideal copolymerization with a slight preference for IEM incorporation. |

Table 2: Reactivity and Polymerization Characteristics.

Experimental Protocols

Synthesis of a Functional Monomer using this compound

This protocol details the synthesis of a hydroquinine-functionalized acrylate monomer, a precursor for creating polymers with specific biological activities.[5]

Materials:

-

This compound (stabilized with BHT)

-

Anhydrous Tetrahydrofuran (THF)

-

Dibutyltin dilaurate (DBTDL)

-

Distilled water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (DCM)

Procedure:

-

Dissolve hydroquinine (12.3 mmol) in anhydrous THF (50 mL) in a round-bottom flask.

-

Add a solution of DBTL (0.036 mmol in 5 mL of anhydrous THF) to the reaction mixture.

-

Add a solution of this compound (16 mmol in 20 mL of anhydrous THF) dropwise to the reaction mixture under continuous stirring.

-

After stirring for 30 minutes at room temperature, heat the reaction mixture to 40°C in an oil bath and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Quench the reaction by adding distilled water to consume any excess this compound.

-

Extract the product into the organic phase by washing the quenched reaction mixture with ethyl acetate (3 x 200 mL).

-

Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purify the crude product by flash chromatography on silica gel using a mobile phase of 20% methanol in DCM to obtain the pure hydroquinine-functionalized acrylate monomer.

General Protocol for Free-Radical Polymerization

This protocol outlines a general procedure for the free-radical polymerization of an acrylate monomer functionalized with 2-IEA.

Materials:

-

Functionalized acrylate monomer (e.g., from Protocol 3.1)

-

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) as initiator

-

n-Hexane

Procedure:

-

Prepare a solution of the functionalized acrylate monomer in toluene (e.g., 75 wt%).

-

Add the initiator, V-70 (e.g., 5 mol%), to the monomer solution.

-

Degas the solution by purging with an inert gas (e.g., argon) for 30 minutes.

-

Heat the reaction mixture to 50°C and stir for 24 hours.

-

Stop the polymerization by cooling the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a large excess of n-hexane.

-

Filter the precipitated polymer and dry under vacuum.

Applications in Drug Delivery and Bioconjugation

The dual functionality of 2-IEA makes it a highly valuable monomer for the design of sophisticated drug delivery systems and bioconjugates.

Drug Delivery Systems

Polymers and nanoparticles synthesized from 2-IEA can be engineered to encapsulate or be conjugated with therapeutic agents. The acrylate backbone can be designed to have specific physicochemical properties, such as hydrophilicity or degradability, which control the drug release profile. The isocyanate groups serve as reactive handles for the covalent attachment of drugs, ensuring high drug loading and preventing premature release.

For instance, copolymers of a 2-IEA-functionalized monomer and a hydrophilic comonomer can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs within the core. The drug can be released through the degradation of the polymer backbone or cleavage of a linker.

Bioconjugation

The isocyanate functionality of 2-IEA provides a straightforward method for the covalent immobilization of biomolecules, such as proteins and antibodies, onto polymer surfaces or nanoparticles. This is particularly relevant for the development of targeted drug delivery systems, biosensors, and biocompatible coatings.

For example, a polymer synthesized with 2-IEA can be used to coat a medical device. The surface-exposed isocyanate groups can then be used to immobilize proteins that promote cell adhesion or prevent non-specific protein adsorption. In targeted drug delivery, antibodies can be conjugated to the surface of 2-IEA-containing nanoparticles to direct them to specific cells or tissues.

Conclusion

This compound is a powerful and versatile monomer for the synthesis of functional polymers with applications in drug delivery and bioconjugation. Its dual reactivity allows for the independent control of polymer backbone formation and subsequent functionalization. This technical guide provides a foundational understanding of the core concepts, key data, and experimental approaches related to 2-IEA, offering a valuable resource for researchers and scientists in the field of advanced materials and drug development. The continued exploration of this unique monomer is expected to lead to the development of novel and innovative solutions for pressing challenges in medicine and biotechnology.

References

- 1. One-pot organocatalysis of diacrylates to functional polyesters for toughening polylactide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. Formulating Mechanically Robust Composite Restorative Materials for High Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing pDNA Delivery with Hydroquinine Polymers by Modulating Structure and Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 2-Isocyanatoethyl Acrylate: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isocyanatoethyl acrylate (B77674), a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, combining a reactive isocyanate group with a polymerizable acrylate moiety, makes it a versatile building block for the synthesis of a wide range of functional polymers with applications in coatings, adhesives, and advanced drug delivery systems.

Core Properties and Chemical Identity

2-Isocyanatoethyl acrylate is a colorless to nearly colorless liquid with the chemical formula C₆H₇NO₃.[1] It is characterized by a molecular weight of approximately 141.12 g/mol .[1][2] This monomer is also known by several synonyms, including 2-(Acryloyloxy)ethyl isocyanate and Acrylic Acid 2-Isocyanatoethyl Ester.[3][4][5]

Summary of Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₇NO₃ | [1][3][4][6] |

| Molecular Weight | 141.12 g/mol | [1][2] |

| CAS Number | 13641-96-8 | [1][4][6] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][3] |

| Density | 1.05 - 1.13 g/cm³ | [1][3] |

| Boiling Point | 200 °C at 760 mmHg; 82 °C at 9.8 mmHg | [1][3] |

| Melting Point | -25 °C | [1][3] |

| Flash Point | 97 °C | [1][2][3] |

| Refractive Index | ~1.45 | [2][3] |

| Purity | Typically >95% (often stabilized with BHT) | [1][3] |

| Storage Temperature | 0-10 °C, under inert atmosphere, protected from light and moisture | [1][3][7] |

Experimental Protocol: Synthesis of a Polyurethane Acrylate (PUA) Copolymer

The dual functionality of this compound allows it to be used in the synthesis of polymers with both urethane (B1682113) and acrylate functionalities. The following is a detailed methodology for the synthesis of a polyurethane acrylate copolymer, a process relevant to the development of UV-curable coatings and drug delivery hydrogels. This protocol is based on established principles of polyurethane and acrylate chemistry.

Materials:

-

This compound (stabilized)

-

Poly(ethylene glycol) (PEG), hydroxyl-terminated (molecular weight chosen based on desired properties)

-

Dibutyltin (B87310) dilaurate (DBTDL) catalyst

-

Anhydrous Toluene (or other suitable solvent)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature reaction of the isocyanate with moisture.

-

Initial Reaction Mixture: Charge the flask with a predetermined amount of hydroxyl-terminated poly(ethylene glycol) and anhydrous toluene. Begin stirring and purge the system with dry nitrogen for at least 15 minutes to create an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) to the reaction mixture.

-

Monomer Addition: Slowly add this compound to the reaction mixture through the dropping funnel over a period of 30-60 minutes. The molar ratio of isocyanate groups to hydroxyl groups is critical and should be carefully controlled (typically a slight excess of isocyanate is used to ensure complete reaction of the hydroxyl groups).

-

Reaction: Heat the mixture to 60-70 °C and allow the reaction to proceed for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the characteristic N=C=O stretching peak of the isocyanate group (around 2270 cm⁻¹).

-

Formation of Prepolymer: Once the reaction is complete, the resulting product is a polyurethane acrylate prepolymer with terminal acrylate groups.

-

Photopolymerization (Crosslinking): To form a crosslinked hydrogel or coating, add a suitable photoinitiator to the prepolymer solution. Cast the solution into a mold or onto a substrate.

-

UV Curing: Expose the mixture to UV radiation (e.g., 365 nm) for a specified time to initiate radical polymerization of the terminal acrylate groups, leading to the formation of a crosslinked network.

Visualizing the Synthesis Workflow

The logical flow of the experimental protocol for synthesizing a polyurethane acrylate network can be visualized as follows:

Caption: Workflow for the synthesis of a crosslinked polyurethane acrylate (PUA) network.

Safety and Handling

This compound is a reactive and hazardous chemical. It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Care should be taken to avoid exposure to moisture, as the isocyanate group will readily react with water.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable monomer in materials science and biomedical research.

-

Coatings and Adhesives: The ability to form urethane linkages provides toughness and flexibility, while the acrylate groups can be UV-cured to form hard, crosslinked coatings with excellent adhesion and weather resistance.

-

Drug Delivery: This monomer can be used to synthesize biocompatible and biodegradable hydrogels.[1] The polymer network can encapsulate therapeutic agents, and the properties of the hydrogel (e.g., swelling ratio, degradation rate) can be tuned to control the release of the encapsulated drug.

-

Biomaterials and Tissue Engineering: The versatility of polyurethane and polyacrylate chemistry allows for the creation of scaffolds with tailored mechanical properties and biocompatibility for tissue engineering applications. It can also be used in the development of targeted drug delivery systems.[1]

References

- 1. Synthesis of poly(methyl urethane) acrylate oligomer using 2-isocyanatoethyl methacrylate for UV curable coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polymer Grafting Onto Polyurethane Backbone Via Diels-Alder Reaction [polen.itu.edu.tr]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Isocyanatoethyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-isocyanatoethyl acrylate (B77674), a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, combining a reactive isocyanate group and a polymerizable acrylate moiety, makes it a versatile building block for the synthesis of a wide range of materials, including coatings, adhesives, and biomedical devices.[1][2] This document presents its characteristic Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopic data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-isocyanatoethyl acrylate, providing a reference for its identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the distinct absorption bands of its isocyanate and acrylate functional groups. The most prominent feature is the strong, sharp absorption band of the isocyanate group (-N=C=O) in a region of the spectrum that is often otherwise clear.[3][4] The acrylate group is identified by the presence of the carbonyl C=O stretching vibration and the C=C vinyl bond absorptions.

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** |

| Isocyanate (-N=C=O) | Asymmetric stretching | ~2270 |

| Carbonyl (C=O) | Stretching | ~1720 |

| Alkene (C=C) | Stretching | ~1638 |

| C-O | Stretching | ~1170 |

| =C-H | Bending | ~985 and ~810 |

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 400 MHz displays characteristic signals for the vinyl protons of the acrylate group and the ethyl bridge.[5][6]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₂C=CH- (trans) | ~6.4 | dd | J = 17.3, 1.4 |

| H₂C=CH- (cis) | ~6.1 | dd | J = 17.3, 10.4 |

| H₂C=CH- | ~5.9 | dd | J = 10.4, 1.4 |

| -O-CH₂- | ~4.3 | t | J = 5.4 |

| -CH₂-NCO | ~3.6 | t | J = 5.4 |

dd = doublet of doublets, t = triplet

While a specific ¹³C NMR spectrum for this compound was not found in the immediate search, the expected chemical shifts can be estimated based on the known values for similar acrylate and isocyanate-containing compounds. The carbonyl carbon, the vinyl carbons, and the carbons of the ethyl bridge will each give distinct signals.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C=O | ~165 |

| H₂C=C- | ~131 |

| -C=CH₂ | ~128 |

| -O-CH₂- | ~62 |

| -CH₂-NCO | ~42 |

| -N=C=O | ~128 |

Experimental Protocols

The following are generalized experimental protocols for obtaining FTIR and NMR spectra of this compound.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly using a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (absorbance or transmittance vs. wavenumber). The background spectrum is automatically subtracted from the sample spectrum.

NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to the solvent to calibrate the chemical shift scale to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized (shimming).

-

A standard one-pulse experiment is performed to acquire the free induction decay (FID).

-

Typically, 8 to 16 scans are acquired.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The FIDs are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. The chemical shifts are referenced to TMS.

Visualizations

The following diagram illustrates the dual reactivity of this compound, showcasing its potential for polymerization and modification through its acrylate and isocyanate functional groups, respectively.

Caption: Reactivity pathways of this compound.

References

The Versatility of 2-Isocyanatoethyl Acrylate in Polymer Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isocyanatoethyl acrylate (B77674) (IEA) is a bifunctional monomer that has garnered significant interest in the field of polymer science. Its unique molecular structure, possessing both a reactive isocyanate group (-NCO) and a polymerizable acrylate double bond (CH₂=CH-COO-), allows for a dual-mode of reactivity. This enables the synthesis of a diverse range of polymers with tunable properties, making it a valuable building block for advanced materials in coatings, adhesives, composites, and biomedical applications. This technical guide provides an in-depth overview of the potential applications of IEA, focusing on quantitative data, detailed experimental protocols, and the underlying chemical pathways.

Core Properties of 2-Isocyanatoethyl Acrylate

The dual functionality of IEA is the cornerstone of its versatility. The isocyanate group is highly susceptible to nucleophilic attack from compounds containing active hydrogen atoms, such as alcohols, amines, and water, leading to the formation of urethane (B1682113), urea, and other linkages. Simultaneously, the acrylate group can readily undergo free-radical polymerization, allowing for the formation of a polyacrylate backbone. This orthogonal reactivity enables a wide array of polymer architectures and modification strategies.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Density | 1.05 g/cm³ | [1] |

| Boiling Point | 82 °C | [1] |

| Melting Point | -25 °C | [1] |

| Flash Point | 97 °C | [1] |

Applications in Polymer Synthesis

UV-Curable Coatings and Adhesives

A primary application of IEA is in the formulation of ultraviolet (UV) curable coatings and adhesives. The acrylate functionality provides the basis for rapid polymerization upon exposure to UV radiation in the presence of a photoinitiator, while the isocyanate group can be used to form urethane linkages, imparting desirable properties such as toughness, flexibility, and abrasion resistance.[2]

Reaction Pathway for Polyurethane Acrylate Synthesis

The synthesis of a polyurethane acrylate (PUA) oligomer typically involves a two-step process. First, a polyol is reacted with a diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then "capped" with a hydroxy-functional acrylate, or alternatively, a hydroxyl-terminated prepolymer can be reacted with IEA.

Caption: Synthesis of a Polyurethane Acrylate Oligomer.

Experimental Protocol: Synthesis of a Poly(methyl urethane) Acrylate Oligomer

This protocol is based on the synthesis of a poly(methyl urethane) acrylate oligomer for use in UV-curable coatings.[2]

Materials:

-

2-mercaptoethanol (2-MEOH)

-

Methyl acrylate

-

2,2'-azobisisobutyronitrile (AIBN) (initiator)

-

Dibutyltin (B87310) dilaurate (catalyst)

-

2-Isocyanatoethyl methacrylate (B99206) (IEM) (as a proxy for IEA in this cited protocol)

Procedure:

-

A methyl acrylate oligomer is first synthesized using 2-MEOH as a functional chain transfer agent and AIBN as the initiator.

-

The resulting methyl acrylate oligomer is then reacted with 2-isocyanatoethyl methacrylate in the presence of dibutyltin dilaurate as a catalyst.

-

The reaction progress is monitored by FT-IR spectroscopy, looking for the disappearance of the isocyanate peak around 2270 cm⁻¹.

-

The final poly(methyl urethane) acrylate oligomer is characterized using FT-IR, NMR, and DSC.

Quantitative Data: Mechanical Properties of Urethane Acrylate-Based Resins

The choice of urethane acrylate can significantly influence the mechanical properties of the final cured polymer. The following table summarizes the mechanical properties of different urethane acrylate-based resins for 3D printing, demonstrating the tunability afforded by varying the oligomer composition.[3]

| Urethane Acrylate Type | Flexural Strength (MPa) | Flexural Modulus (GPa) | Shore D Hardness |

| Aliphatic Urethane Hexa-acrylate (87A) | 65.3 ± 5.4 | 2.1 ± 0.2 | 82.3 ± 1.5 |

| Aromatic Urethane Hexa-acrylate (88A) | 72.1 ± 6.8 | 2.3 ± 0.3 | 83.7 ± 1.2 |

| Aliphatic UA (588) | 58.9 ± 4.9 | 1.9 ± 0.2 | 80.1 ± 2.1 |

| Aliphatic Urethane Triacrylate (594) | 45.2 ± 3.7 | 1.5 ± 0.3 | 76.5 ± 2.5 |

| High-Functional Aliphatic UA (5812) | 68.7 ± 6.1 | 2.2 ± 0.2 | 81.8 ± 1.8 |

| Commercial 3D Printing Resin (Control) | 55.4 ± 4.5 | 1.8 ± 0.1 | 79.2 ± 1.9 |

Dental Adhesives and Composites

The dual reactivity of IEA and its analogs, such as 2-isocyanatoethyl methacrylate (IEM), makes them promising candidates for dental adhesives and composites. The isocyanate group can react with the hydroxyl groups present in dentin, promoting adhesion to the tooth structure. The acrylate group can then be copolymerized with other dental monomers to form a durable restorative material.

Logical Relationship for IEA in Dental Adhesion

Caption: Role of IEA in enhancing dental adhesion.

Quantitative Data: Reactivity Ratios for Copolymerization

The reactivity ratios of IEM with common vinyl monomers have been determined, which is crucial for designing copolymers with controlled compositions for dental applications.[4]

| Comonomer System (M₁ = IEM) | r₁ | r₂ |

| Styrene (STY) | 0.38 | 0.44 |

| Methyl Methacrylate (MMA) | 1.19 | 0.84 |

| n-Butyl Acrylate (NBA) | 2.50 | 0.40 |

These reactivity ratios can be used with the Alfrey-Price equation to calculate Q (reactivity) and e (polarity) values, which for IEM are Q = 0.89 and e = 0.60.[4]

Biomedical Applications and Drug Delivery

The ability to form hydrogels and functionalize polymers makes IEA a molecule of interest for biomedical applications, including drug delivery and tissue engineering. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the soft tissue environment.[5] IEA can be used as a crosslinker or to introduce reactive handles for conjugating therapeutic agents.

Experimental Workflow for Hydrogel-Based Drug Delivery

Caption: Workflow for hydrogel-based drug delivery.

Experimental Protocol: Preparation of Acrylate-Based Hydrogels for Doxorubicin (B1662922) Release

This protocol describes the general preparation of acrylate-based hydrogels for controlled drug release, which can be adapted for IEA-containing systems.[6][7]

Materials:

-

Acrylate/methacrylate monomers (e.g., 2-hydroxypropyl methacrylate)

-

Crosslinker (can be IEA or other diacrylates)

-

Photoinitiator

-

Doxorubicin (drug)

-

Buffer solution

Procedure:

-

Prepare a polymerization mixture containing the monomers, crosslinker, photoinitiator, and the desired concentration of doxorubicin in a buffer solution.

-

Transfer the mixture into a mold (e.g., between two glass plates with a spacer).

-

Create a nitrogen atmosphere by purging with nitrogen gas for 5 minutes.

-

Expose the mixture to UV radiation (e.g., 254 nm) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 4 °C) to form the hydrogel.

-

Cut the resulting hydrogel film into desired shapes and sizes.

-

Store the drug-loaded hydrogels in a buffer solution at 4 °C until use.

Quantitative Data: Doxorubicin Release from Hydrogels

The release of doxorubicin from hydrogel systems is often pH-dependent, which is advantageous for targeting the acidic tumor microenvironment. The following data is from a pH-sensitive Salecan-g-poly(acrylic acid) hydrogel, demonstrating a proof-of-concept for controlled release.[8]

| pH | Cumulative Doxorubicin Release (%) after 6h | Cumulative Doxorubicin Release (%) after 24h |

| 7.4 (Physiological) | < 10% | ~12.3% |

| 4.0 (Tumor microenvironment) | > 40% | - |

Conclusion

This compound is a highly versatile monomer that offers a wide range of possibilities in polymer synthesis. Its dual functionality enables the creation of materials with tailored properties for diverse applications, from high-performance coatings and adhesives to advanced biomedical devices. The ability to precisely control polymer architecture and functionality through the strategic use of IEA's isocyanate and acrylate groups makes it a valuable tool for researchers and scientists. Further exploration into the use of IEA in novel polymer systems, particularly in the realm of drug delivery and smart materials, is warranted and holds significant promise for future innovations.

References

- 1. pslc.ws [pslc.ws]

- 2. Synthesis of poly(methyl urethane) acrylate oligomer using 2-isocyanatoethyl methacrylate for UV curable coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Design and development of isocyanatoacrylates as dental adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Preparation and characterization of a novel pH-sensitive Salecan-g-poly(acrylic acid) hydrogel for controlled release of doxorubicin - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 2-Isocyanatoethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-isocyanatoethyl acrylate (B77674) (CAS No. 13641-96-8), a highly reactive dual-functionality monomer. Due to its isocyanate and acrylate moieties, this chemical presents significant health and safety hazards if not handled correctly. Adherence to the precautions and procedures outlined in this document is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

2-Isocyanatoethyl acrylate is a colorless to pale yellow liquid valued in polymer chemistry for its ability to participate in both urethane (B1682113) formation and free-radical polymerization.[1] This reactivity, however, also underlies its hazardous nature.

| Property | Value | Reference |

| Molecular Formula | C6H7NO3 | [1][2] |

| Molecular Weight | 141.13 g/mol | [2][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3][4] |

| Boiling Point | 200.0 ± 23.0 °C at 760 mmHg; 82 °C at 9.8 mmHg | [2][3] |

| Melting Point | -25 °C | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 86.0 ± 17.1 °C; 97 °C | [2][3] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25 °C | [2] |

| Refractive Index | 1.45 | [3] |

| Solubility | Insoluble in water | [5] |

Toxicological Data and Hazard Classification

This compound is classified as highly toxic. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[4][6][7]

-

Acute Toxicity, Inhalation (Category 2/3): H330/H331 - Fatal or toxic if inhaled.[4][6][7]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[7]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6][7]

-

Serious Eye Damage/Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[6][7]

-

Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[6][7]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | 200 - 300 mg/kg bw | [9] |

| LC50 | Rat | Inhalation | No specific data found for acrylate. For the related 2-isocyanatoethyl methacrylate (B99206): 4 ppm (6 h) | [10][11] |

Experimental Protocols

Detailed experimental records for the toxicological data of this compound are not publicly available. However, such studies typically follow standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Likely Methodology (OECD Test Guideline 423)

The reported oral LD50 value was likely determined using a method similar to the OECD Acute Toxic Class Method (TG 423). This stepwise procedure is designed to minimize animal use while providing sufficient data for hazard classification.

-

Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex (usually females) is dosed at one of four fixed starting dose levels (5, 50, 300, or 2000 mg/kg).[6] The outcome of this first step determines the next dose level.

-

Animal Model: Healthy, young adult rats of a common laboratory strain are used. Animals are fasted before administration of the test substance.[5]

-

Dose Administration: The chemical is administered as a single dose by oral gavage.

-

Observation Period: Animals are observed for a total of 14 days.[6] Special attention is given during the first few hours after dosing, and then daily observations are made for mortality, clinical signs of toxicity, and changes in body weight.

-

Endpoint: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the mortality observed at different dose levels.[2][6] For example, with an LD50 between 200 and 300 mg/kg, mortality would be expected in the 300 mg/kg dose group.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[6]

Acute Inhalation Toxicity (LC50) - Likely Methodology (OECD Test Guideline 403)

While no LC50 value was found for the acrylate, a study on the methacrylate analogue likely followed a protocol similar to OECD TG 403.

-

Principle: This guideline assesses health hazards from short-term inhalation exposure to a chemical. It can be used to estimate the median lethal concentration (LC50).[11][12]

-

Animal Model: Typically, rats are used. Groups of at least 5 males and 5 females are exposed to the test atmosphere.

-

Exposure: Animals are exposed in dynamic inhalation chambers for a fixed duration, usually 4 hours, to a specific concentration of the test substance as a vapor or aerosol.[11][12] The concentration in the breathing zone is precisely controlled and monitored.[3]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[12] Observations include mortality, clinical signs of toxicity (e.g., respiratory distress, irritation), and body weight changes.[11]

-

Endpoint: The LC50 is determined, which is the concentration expected to cause death in 50% of the test animals during the observation period.[11]

-

Pathology: All animals undergo a comprehensive gross necropsy to evaluate effects on the respiratory tract and other organs.[11]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][9] Local exhaust ventilation should be used to control the release of vapors.

-

Emergency Equipment: An emergency eye wash station and safety shower must be immediately accessible in the work area.[11]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber, Viton). Gloves must be inspected before use and changed immediately if contaminated.[6]

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields or a full-face shield.[6]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, impervious protective clothing should be worn.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/isocyanates is required. A full-face respirator or self-contained breathing apparatus (SCBA) may be necessary for high concentrations or emergencies.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors.[10] Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[12] Use non-sparking tools and take measures to prevent electrostatic discharge.[6][9]

-

Storage: Store in a cool, dry, and well-ventilated place between 2°C and 8°C.[11][12] Keep containers tightly closed and under an inert gas like nitrogen, as the material is moisture-sensitive.[11][13] Store away from incompatible materials such as water, acids, bases, alcohols, amines, and strong oxidizing agents.[1][10]

Diagrams of Workflows and Mechanisms

The following diagrams illustrate critical safety workflows and the toxicological mechanism of this compound.

Caption: General mechanism of isocyanate and acrylate toxicity.

Caption: Safe handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the victim to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[6]

Spill and Leak Procedures

-

Minor Spills: Evacuate the area. Remove all sources of ignition.[6] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[14] Collect the material into a suitable, labeled container for disposal.[6][9]

-

Major Spills: Evacuate the area immediately and move upwind.[10] Alert emergency responders.[10] Only personnel with appropriate training and PPE (including SCBA and encapsulated suits) should attempt to control the spill.[10] Prevent the spill from entering drains or waterways.[6]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6][11]

-

Hazards: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.[11] Containers may rupture if heated.[10][11]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Caption: First aid procedures for exposure to this compound.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. resonac.com [resonac.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. This compound | 13641-96-8 | NAA64196 [biosynth.com]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Isocyanatoethyl Acrylate (AOI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isocyanatoethyl acrylate (B77674) (AOI) is a versatile monomer featuring both a reactive isocyanate group and a polymerizable acrylate moiety. This dual functionality makes polymers derived from AOI, collectively referred to as poly(2-isocyanatoethyl acrylate) (PAOI), highly valuable materials for a range of applications, particularly in the biomedical and pharmaceutical fields. The pendant isocyanate groups serve as reactive handles for the covalent attachment of therapeutic agents, targeting ligands, and other biomolecules, making PAOI an excellent candidate for the development of advanced drug delivery systems, bioconjugates, and functional coatings.[1][]

These application notes provide an overview of the polymerization techniques for this compound, with a focus on controlled radical polymerization methods that allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Detailed experimental protocols, quantitative data, and visual representations of the polymerization processes are presented to guide researchers in the synthesis and functionalization of PAOI.

Polymerization Techniques

The polymerization of AOI can be achieved through various radical polymerization techniques. Due to the high reactivity of the isocyanate group, careful selection of the polymerization method and reaction conditions is crucial to prevent undesirable side reactions and to preserve the isocyanate functionality for post-polymerization modification.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDIs).[1] It is particularly well-suited for the polymerization of functional monomers like AOI. The direct RAFT polymerization of unprotected AOI has been successfully demonstrated, yielding well-defined homopolymers.[1]

Key Considerations for RAFT Polymerization of AOI:

-

Chain Transfer Agent (CTA): The choice of CTA is critical. Neutral CTAs are preferred to avoid reactions with the isocyanate group.

-

Temperature: Lower reaction temperatures are recommended to minimize potential side reactions involving the isocyanate moiety.

-

Solvent: Anhydrous solvents are necessary to prevent the reaction of the isocyanate groups with water.

This protocol is based on the successful homopolymerization of 2-(acryloyloxy)ethylisocyanate (AOI) via RAFT.[1]

Materials:

-

This compound (AOI), inhibitor removed

-

RAFT Chain Transfer Agent (CTA) (e.g., a neutral trithiocarbonate)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk flask or reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Oil bath or other temperature-controlled heating system

-

Vacuum line and inert gas (e.g., nitrogen, argon) supply

Procedure:

-

Preparation of the Reaction Mixture:

-

In a Schlenk flask, dissolve the desired amounts of AOI monomer, RAFT CTA, and AIBN initiator in the anhydrous solvent. The molar ratio of monomer to CTA will determine the target molecular weight, while the initiator concentration will influence the polymerization rate.

-

-

Degassing:

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Polymerization:

-

Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir the reaction mixture.

-

-

Monitoring the Reaction:

-

Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor the monomer conversion and the evolution of the polymer's molecular weight and PDI using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

-

-

Termination and Isolation:

-

Once the desired monomer conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer by adding the reaction solution to a large excess of a non-solvent (e.g., cold hexane (B92381) or petroleum ether).

-

Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

-

Data Presentation: RAFT Polymerization of AOI

| Entry | CTA | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | Neutral Trithiocarbonate | 100:1:0.1 | Toluene | 60 | 6 | 85 | 12,000 | 1.15 |

| 2 | Neutral Trithiocarbonate | 200:1:0.1 | Dioxane | 70 | 4 | 92 | 25,000 | 1.20 |

Note: The data in this table is representative and based on typical results for RAFT polymerization of acrylates. Actual results may vary depending on the specific experimental conditions.

Mandatory Visualization: RAFT Polymerization of AOI

Caption: General mechanism of RAFT polymerization.

Other Polymerization Techniques

While RAFT polymerization offers excellent control, other techniques can also be employed for the polymerization of AOI.

-

Conventional Free Radical Polymerization: This is the simplest method, typically initiated by thermal initiators like AIBN or benzoyl peroxide. However, it offers poor control over the polymer's molecular weight and results in a broad PDI. The isocyanate groups are also at a higher risk of side reactions at the elevated temperatures often used.

Applications in Drug Development

The pendant isocyanate groups on PAOI are highly reactive towards nucleophiles such as amines, alcohols, and thiols, which are abundantly present in biomolecules. This reactivity allows for the straightforward post-polymerization functionalization of PAOI to create a variety of materials for drug development.[1]

Potential Applications:

-